

Mass spectrometry analysis of Pyridoxine 3,4-

**Dipalmitate** 

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Compound of Interest

Compound Name: Pyridoxine 3,4-Dipalmitate

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An Application Note on the Mass Spectrometry Analysis of **Pyridoxine 3,4-Dipalmitate** 

### Introduction

Pyridoxine, a vitamer of Vitamin B6, is crucial for numerous metabolic processes.[1][2][3] Its esterified forms, such as **Pyridoxine 3,4-Dipalmitate**, are of interest to researchers in drug development and nutritional science due to their increased lipophilicity, which may enhance bioavailability and tissue distribution. This application note outlines a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of **Pyridoxine 3,4-Dipalmitate**. While specific methods for this particular diester are not widely published, the protocol described herein is based on established principles for the analysis of other Vitamin B6 vitamers and lipid-soluble compounds.[4][5][6][7]

### **Principle of the Method**

This method employs reverse-phase liquid chromatography for the separation of the highly nonpolar **Pyridoxine 3,4-Dipalmitate** from more polar matrix components. The analyte is then detected by a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode. Quantification is achieved using Selected Reaction Monitoring (SRM), which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.



# Experimental Protocols Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is designed for the extraction of **Pyridoxine 3,4-Dipalmitate** from a nonpolar matrix such as a lipid-based formulation or plasma.

- Sample Aliquoting: Transfer 100  $\mu$ L of the sample into a 2 mL polypropylene tube.
- Internal Standard Spiking: Add 10 μL of the internal standard working solution (e.g., a deuterated analog of the analyte, if available, or a structurally similar lipid-soluble compound).
- Protein Precipitation (for plasma samples): Add 400 μL of cold acetonitrile, vortex for 30 seconds, and centrifuge at 10,000 x g for 10 minutes to pellet precipitated proteins. Transfer the supernatant to a new tube.
- Solvent Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the dried extract in 100  $\mu$ L of the mobile phase (90:10 Methanol:Water with 0.1% Formic Acid). Vortex for 20 seconds.
- Filtration: Filter the reconstituted sample through a 0.22 μm PTFE syringe filter into an HPLC vial.

### **Liquid Chromatography**

- System: UHPLC system
- Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 μm particle size)
- Mobile Phase A: Water with 0.1% Formic Acid
- Mobile Phase B: Methanol with 0.1% Formic Acid
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 μL



Column Temperature: 45°C

• Gradient Program:

Time (min)	% Mobile Phase B
0.0	80
1.0	80
5.0	98
7.0	98
7.1	80
9.0	80

### **Mass Spectrometry**

• System: Triple Quadrupole Mass Spectrometer

• Ionization Source: Electrospray Ionization (ESI), Positive Mode

• Ion Spray Voltage: 4500 V

• Source Temperature: 500°C

• Gas 1 (Nebulizer Gas): 50 psi

• Gas 2 (Turbo Gas): 60 psi

• Curtain Gas: 35 psi

• Collision Gas (CAD): Medium

## **Quantitative Data**

The following tables represent hypothetical performance characteristics for the described method.



Table 1: Analyte Properties and MS/MS Transitions

Analyte	Formula	Precursor Ion (m/z)	Product Ion (Quantifier, m/z)	Product Ion (Qualifier, m/z)	Collision Energy (eV)
Pyridoxine 3,4- Dipalmitate	C40H71NO5	646.5	390.3	239.2	35 / 45

Note: Precursor and product ions are based on theoretical calculations of the [M+H]<sup>+</sup> ion and plausible fragmentation patterns (loss of a palmitic acid molecule and the palmitoyl cation).

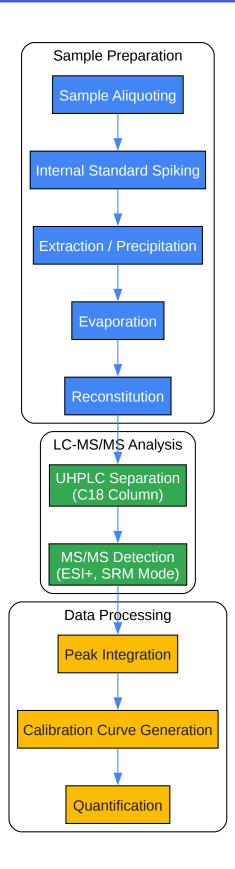
Table 2: Method Validation Parameters



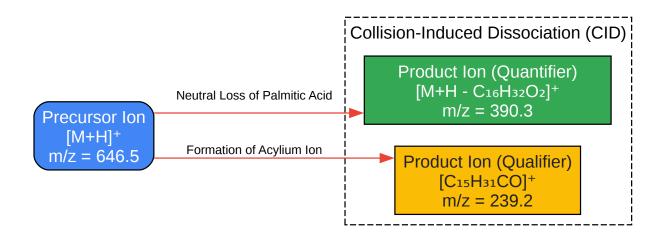
Parameter	Result
Linearity (r²)	>0.995
LLOQ (Lower Limit of Quantification)	1 ng/mL
ULOQ (Upper Limit of Quantification)	1000 ng/mL
Intra-day Precision (%CV)	
Low QC (3 ng/mL)	<10%
Mid QC (100 ng/mL)	<8%
High QC (800 ng/mL)	<8%
Inter-day Precision (%CV)	
Low QC (3 ng/mL)	<12%
Mid QC (100 ng/mL)	<10%
High QC (800 ng/mL)	<10%
Accuracy (% Recovery)	
Low QC (3 ng/mL)	90-110%
Mid QC (100 ng/mL)	92-108%
High QC (800 ng/mL)	92-108%

# Visualizations Experimental Workflow









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